molecular formula C10H9Br B110101 7-Bromo-2-methyl-1H-indene CAS No. 880652-93-7

7-Bromo-2-methyl-1H-indene

Cat. No.: B110101
CAS No.: 880652-93-7
M. Wt: 209.08 g/mol
InChI Key: OJSMHHJBFNVCAV-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1H-indene is an organic compound with the molecular formula C10H9Br It is a derivative of indene, featuring a bromine atom at the 7th position and a methyl group at the 2nd position of the indene ring

Synthetic Routes and Reaction Conditions:

    From 4-Bromo-6-chloro-2-methylindan-1-one:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the public domain. the laboratory synthesis methods can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

  • Substitution Reactions:

    • This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
    • Common reagents: Sodium methoxide, potassium tert-butoxide.
  • Oxidation Reactions:

    • The compound can be oxidized to form corresponding ketones or carboxylic acids.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction Reactions:

    • Reduction of the bromine atom can yield 2-methyl-1H-indene.
    • Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted indenes.
  • Oxidation reactions yield ketones or carboxylic acids.
  • Reduction reactions yield 2-methyl-1H-indene.

Chemistry:

Biology and Medicine:

  • Potential applications in the development of pharmaceuticals due to its indene structure, which is a common motif in bioactive compounds.

Industry:

  • Used in the synthesis of organic materials and intermediates for various industrial applications.

Scientific Research Applications

Synthesis and Catalysis

7-Bromo-2-methyl-1H-indene is utilized in various synthetic pathways. For instance, it serves as a starting material in the Suzuki−Miyaura, Negishi, and Murahashi protocols for synthesizing aryl-substituted indenes and cyclopenta[b]thiophenes. These compounds are crucial for further synthesis of ansa-metallocenes, which are components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).

Pharmaceutical Chemistry

The compound plays a role in pharmaceutical chemistry, particularly in the synthesis of tautomers like 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione. These tautomers form centrosymmetric dimers in crystals and are of interest due to their unique hydrogen bonding patterns and potential pharmaceutical applications (Sigalov et al., 2019).

Organic Chemistry and Molecular Dynamics

In organic chemistry, the study of electrophilic addition to olefins has included the addition of deuterium bromide to indene, which is relevant to understanding the mechanisms of polar addition of hydrogen halides to olefins (Dewar & Fahey, 1963). Additionally, the compound is involved in the study of molecular dynamics, such as the investigation of (Trimethylsilyl)indene, which undergoes enantiomeric interconversions via [1,5]-suprafacial sigmatropic shifts, offering insights into molecular motion and rearrangement processes (Stradiotto et al., 1996).

Material Science

In material science, derivatives of indene, such as those involving this compound, have been synthesized and characterized for their potential applications in photochromic materials and polymer solar cells. For example, the study of brominated biindenylidenediones showed their altered properties when hydrogen atoms in the methyl group were substituted by bromines, impacting the material's characteristics (Chen et al., 2010).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statement is H302 . The precautionary statements are P280, P305, P338, P351 .

Comparison with Similar Compounds

  • 7-Bromo-1H-indene
  • 2-Methyl-1H-indene
  • 4-Bromo-2-methyl-1-indanone

Uniqueness:

  • The presence of both a bromine atom and a methyl group on the indene ring makes 7-Bromo-2-methyl-1H-indene unique. This combination allows for a diverse range of chemical reactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

7-bromo-2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSMHHJBFNVCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478926
Record name 7-Bromo-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880652-93-7
Record name 7-Bromo-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-1-indanone in 950 ml of THF-methanol (2:1, vol.) 38.3 g (1.02 mol) of NaBH4 were added in small portions for 2 hours at −5° C. (Caution: temperature must be lower than 0° C.). The mixture was stirred overnight at ambient temperature. The resulting mixture was poured over 1000 cm3 of ice and acidified with 10% HCl to pH=4. The organic layer was separated; the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and evaporated to dryness. To the residue 1500 ml of toluene were added. This toluene solution was treated with a catalytic amount of pTolSO3H (ca. 2 g) for 2 hours at reflux. Then this mixture was cooled to room temperature and passed through a short Silica Gel 60 column (40-63 μm, d 60 mm, 140 mm). This column was additionally eluted with 250 ml of toluene. The chromatographed product was evaporated to dryness. Fractional distillation gave the title indene, b.p. 104-108° C./5 mm Hg. Yield 100 g (93%) of colorless solid.
Quantity
116 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
950 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-1-indanone in 950 ml of THF-methanol (2:1, vol.), 38.3 g (1.02 mol) of NaBH4 were added in small portions for 2 h at −5° C. (Caution: temperature must be lower 0° C.). The mixture was stirred overnight at ambient temperature. The resulting mixture was poured on 1000 cm3 of ice and acidified with 10% HCl to pH=4. The organic layer was separated and the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether. This combined extract was dried over K2CO3 and evaporated to dryness. To the residue 1500 ml of toluene were added and the resulting toluene solution was treated with catalytic amount of pTolSO3H (ca. 2 g) for 2 h at reflux. Then this mixture was cooled to room temperature and passed through a short Silica Gel 60 column (40-63 μm, d 60 mm, 1 40 mm). This column was additionally eluted with 250 ml of toluene. The combined extract was evaporated to dryness. Fractional distillation gave a mixture of the title indenes, b.p. 104-108° C./5 mm Hg. Yield 100 g (93%) of colorless solid.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
38.3 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
950 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
indenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
colorless solid
Quantity
100 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-methyl-1H-indene
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7-Bromo-2-methyl-1H-indene
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Reactant of Route 6
7-Bromo-2-methyl-1H-indene

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